molecular formula C9H10BrNO2 B596670 (4-Bromo-benzylamino)-acetic acid CAS No. 1727-09-9

(4-Bromo-benzylamino)-acetic acid

Cat. No. B596670
CAS RN: 1727-09-9
M. Wt: 244.088
InChI Key: XZAVLWRLWHNWFP-UHFFFAOYSA-N
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Description

“(4-Bromo-benzylamino)-acetic acid” is a chemical compound with the molecular formula C9H10BrNO2 . It is also known by other names such as N-(4-Bromobenzyl)glycine . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “(4-Bromo-benzylamino)-acetic acid” is represented by the linear formula C9H10BrNO2 . The molecular weight of this compound is 244.09 . For a more detailed molecular structure analysis, resources like ChemSpider can be used to draw and analyze the structure.

Scientific Research Applications

  • A study by Sonyanaik et al. (2018) demonstrates the use of acetic acid functionalized catalysts in synthesizing imidazole derivatives, highlighting its application in green chemistry due to its cost-effectiveness, energy efficiency, and environmentally friendly aspects (Sonyanaik et al., 2018).

  • Ghafuri et al. (2014) describe the use of a magnetic solid acid catalyst for synthesizing benzylamino coumarin derivatives, demonstrating the compound's role in producing biologically active heterocyclic compounds with potential applications in healthcare (Ghafuri et al., 2014).

  • Ghasemi et al. (2016) report on the catalytic activity of magnetic composite materials combined with acetic acid for the N-acylation of sulfonamides, showcasing the chemical's utility in advanced synthetic processes (Ghasemi et al., 2016).

  • Gibson's research (1963) on the bromination of benzylidene hydrazones using acetic acid demonstrates its use in producing compounds with N-bromo properties, which are significant in various chemical reactions (Gibson, 1963).

  • The study by Bhagat et al. (2012) illustrates the synthesis of benzothiazoles using acetic acid, leading to compounds with notable antimicrobial activity, indicating its potential in pharmaceutical applications (Bhagat et al., 2012).

  • Chen Erlian (2009) conducted a study on the metabolism of 4-Bromo-2,5-dimethoxyphenethylamine in rats, where acetic acid played a role in the metabolic pathways, highlighting its significance in pharmacological research (Chen Erlian, 2009).

  • Amin and Ibrahim (2011) used a glycine derivative, including acetic acid, for corrosion control in steel, illustrating the compound's application in material science and engineering (Amin & Ibrahim, 2011).

properties

IUPAC Name

2-[(4-bromophenyl)methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-8-3-1-7(2-4-8)5-11-6-9(12)13/h1-4,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAVLWRLWHNWFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651320
Record name N-[(4-Bromophenyl)methyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-benzylamino)-acetic acid

CAS RN

1727-09-9
Record name N-[(4-Bromophenyl)methyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1727-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Bromophenyl)methyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To (4-bromo-benzylamino)-acetic acid methyl ester (100 mg, 0.342 mmol) in water (3 mL) was added lithium hydroxide (57 mg, 0.684 mmol). After 4 hours the solution was partially quenched with 1 M HCl (1.5 mL) to give a solution pH of ca 8.5. The pH of the solution was carefully adjusted to pH 5 by the addition of 3-4 drops of 1 M HCl. Stirring overnight yielded a white precipitate. This was isolated via filtration, rinsing with a small amount of cold water, to give the desired zwitterion.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
57 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of glycine (8.11 g, 108 mmol) in water (40 ml) were added an aqueous solution of sodium hydroxide (108 mmol, 15 ml) and a solution of 4-bromobenzaldehyde (20 g, 108 mmol) in methanol (240 ml). After 30 minutes stirring at room temperature sodium borohydride (4.09 g, 108 mmol) was added portionwise to this suspension. After 18 h stirring at room temperature the reaction mixture was concentrated under reduced pressure and the resulting aqueous phase was washed with diethyl ether. The aqueous phase was neutralized by the addition of an aqueous solution of 2M hydrochloric acid. The resulting precipitate was collected by filtration, washed with water and diethyl ether. Drying the white solid afforded 2-(4-bromobenzylamino)acetic acid (14.2 g). The product was used in the following step without further purification.
Quantity
8.11 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
4.09 g
Type
reactant
Reaction Step Three
Quantity
240 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To water (40 ml) was added glycine (246 mmol, 18.5 g) and aqueous sodium hydroxide (10M; 100 mmol, 10 ml). 4-Bromobenzaldehyde (130 mmol, 24 g) was added to afford a suspension. Ethanol (40 ml) and THF (90 ml) were added, followed by sodium borohydride (174 mmol, 6.6 g) and the mixture stirred at room temperature overnight. The reaction mixture was concentrated and washed with ether (×3) and the aqueous layer acidified to pH ˜6.5 at which point precipitation occurred. The solid was filtered and washed with water and diethyl ether before co-evaporation with toluene to give 2-(4-bromobenzylamino)acetic acid (7H2) 11.3 g; 1H NMR (400 MHz, DMSOd6) δ 7.56 (d, 2H) 7.38 (d, 2H) 3.85 (s, 2H) 3.10 (s, 2H).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
18.5 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Citations

For This Compound
1
Citations
M van der Stelt, J Cals, S Broeders-Josten… - Journal of medicinal …, 2011 - ACS Publications
Here, we report the identification and optimization of 1-(4-(pyridin-2-yl)benzyl)imidazolidine-2,4-dione derivatives as a novel chemotype with selective cannabinoid CB2 receptor …
Number of citations: 33 pubs.acs.org

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